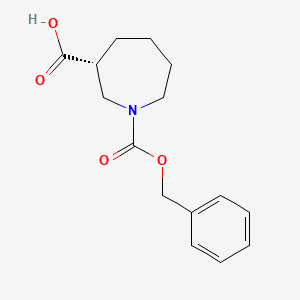
(R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is a chiral compound that belongs to the class of azepane derivatives. Azepane, a seven-membered nitrogen-containing heterocycle, is known for its versatility in organic synthesis and pharmaceutical applications. The benzyloxycarbonyl group attached to the nitrogen atom and the carboxylic acid group at the third position make this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced at the third position through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the azepane ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted azepane derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential as a scaffold for drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Medicine
In medicine, derivatives of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid are explored for their therapeutic potential, particularly in the treatment of neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and catalysts.
作用機序
The mechanism of action of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can enhance binding affinity, while the azepane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
®-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
®-1-((Benzyloxy)carbonyl)hexahydroazepine-3-carboxylic acid: A hydrogenated version of the azepane derivative.
®-1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid: A positional isomer with the carboxylic acid group at the second position.
Uniqueness
®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the azepane ring, benzyloxycarbonyl group, and carboxylic acid group makes it a versatile compound for various applications.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
(3R)-1-phenylmethoxycarbonylazepane-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1 |
InChIキー |
FDYFMLIBIVYNOU-CYBMUJFWSA-N |
異性体SMILES |
C1CCN(C[C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


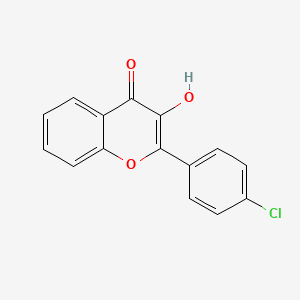
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)

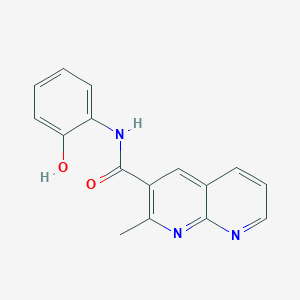

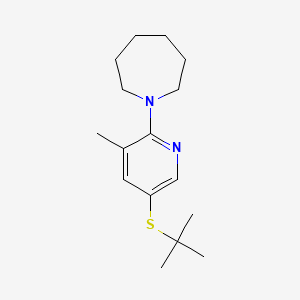
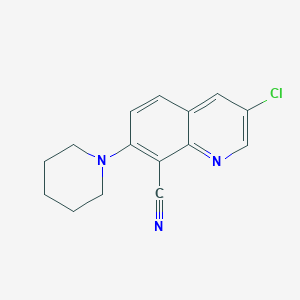

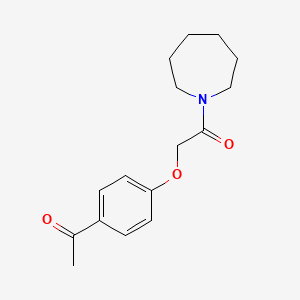

![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
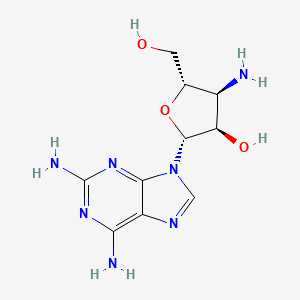

![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)
